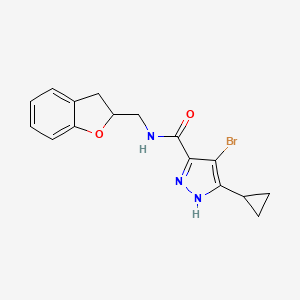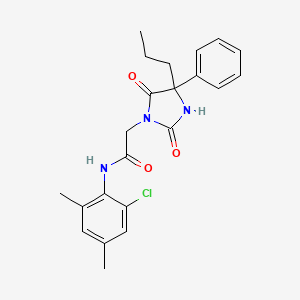![molecular formula C17H14F3N3O B7535103 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BFA-12 and belongs to the class of benzimidazole derivatives. In
作用机制
The mechanism of action of BFA-12 is not fully understood, but it is believed to act through multiple pathways. BFA-12 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. Inhibition of HDACs by BFA-12 leads to altered gene expression patterns, resulting in the induction of apoptosis and inhibition of cell proliferation. BFA-12 has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
BFA-12 has been shown to have several biochemical and physiological effects. BFA-12 has been found to induce apoptosis in cancer cells by activating the caspase pathway, resulting in the cleavage of various proteins and DNA fragmentation. BFA-12 has also been found to inhibit the activity of HDACs, leading to altered gene expression patterns. Additionally, BFA-12 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
One of the advantages of using BFA-12 in lab experiments is its potent anti-cancer activity. BFA-12 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using BFA-12 is its low solubility in water, which can hinder its use in in vitro experiments. Additionally, the mechanism of action of BFA-12 is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the study of BFA-12. One area of research is the development of more efficient synthesis methods for BFA-12, which can improve its yield and purity. Another area of research is the identification of the specific pathways and targets through which BFA-12 exerts its anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, further studies are needed to investigate the potential side effects and toxicity of BFA-12, which can inform its safety and efficacy for clinical use.
合成方法
The synthesis of BFA-12 involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with 2,2-difluoro-2-(4-fluorophenyl)acetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) solvent. The resulting product is then purified through column chromatography to obtain BFA-12 in high yield and purity.
科学研究应用
BFA-12 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that BFA-12 exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. BFA-12 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BFA-12 has shown neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-12-7-5-11(6-8-12)17(19,20)16(24)21-10-9-15-22-13-3-1-2-4-14(13)23-15/h1-8H,9-10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPGGMPPPRIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C(C3=CC=C(C=C3)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile](/img/structure/B7535028.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]acetamide](/img/structure/B7535035.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7535037.png)
![[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone](/img/structure/B7535044.png)
![N-[2-(3-chloroanilino)-2-oxoethyl]-1-(2-methoxy-5-methylphenyl)-N-methylpyrazole-3-carboxamide](/img/structure/B7535058.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide](/img/structure/B7535066.png)
![N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide](/img/structure/B7535074.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535084.png)

![(5-Fluoro-2-hydroxyphenyl)-[1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7535097.png)
![N-[[1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7535100.png)

![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)